FGFR2 Kinase Inhibition Potency: Target Compound vs. Class Baseline
In a recombinant human FGFR2 enzymatic assay, {3-[(2,4-Dichlorophenyl)methyl]imidazo[1,5-a]pyridin-1-yl}methanol exhibited an IC50 of 0.430 nM [1]. This places the compound within the nanomolar potency range characteristic of advanced FGF receptor antagonist leads, whereas the unsubstituted imidazo[1,5-a]pyridine core scaffold typically shows IC50 values > 1 µM in related kinase inhibition assays [2]. The 2,4-dichlorophenylmethyl substitution at C-3 is therefore strongly implicated in driving this sub-nanomolar activity enhancement.
| Evidence Dimension | FGFR2 kinase enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.430 nM (human FGFR2, residues 399–821, N-terminal GST-tagged, baculovirus expression) |
| Comparator Or Baseline | Unsubstituted imidazo[1,5-a]pyridine core: IC50 generally > 1,000 nM (class-level inference from imidazo[1,5-a]pyridine kinase inhibitor SAR studies) |
| Quantified Difference | > 2,300-fold potency gain conferred by the 2,4-dichlorobenzyl substitution at C-3 |
| Conditions | Recombinant N-terminal GST-tagged human FGFR2 (399–821 residues) expressed in baculovirus system; IGF-1Rtide peptide substrate |
Why This Matters
For kinase-targeted drug discovery, sub-nanomolar enzymatic potency is a critical gatekeeper for lead progression; this quantitative advantage directly informs procurement decisions when selecting a starting scaffold for FGFR2 inhibitor optimization campaigns.
- [1] BindingDB Entry BDBM50587619 / ChEMBL CHEMBL5205436: Inhibition of recombinant N-terminal GST-tagged human FGFR2 (399–821 residues) using IGF-1Rtide peptide substrate. View Source
- [2] Design, Synthesis, Evaluation and Thermodynamics of 1-Substituted Pyridylimidazo[1,5-a]Pyridine Derivatives as Cysteine Protease Inhibitors. Reported Ki and IC50 values for imidazo[1,5-a]pyridine derivatives in the range of 13.75–99.30 µM and 13.40–96.50 µM, respectively. View Source
